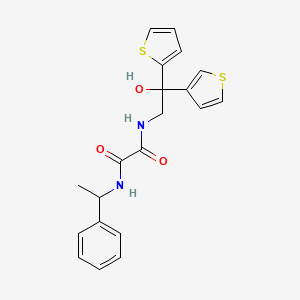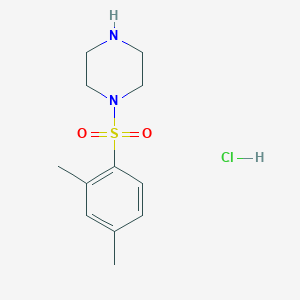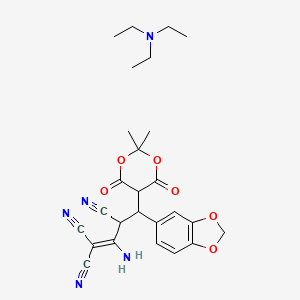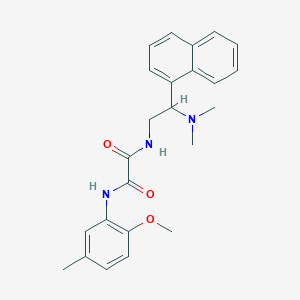![molecular formula C18H18ClN3OS B2375166 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(piperidin-1-yl)ethanone CAS No. 897458-23-0](/img/structure/B2375166.png)
2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(piperidin-1-yl)ethanone, also known as CPTI, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of imidazo[2,1-b]thiazole derivatives, which have shown promising results in various biological activities.
Applications De Recherche Scientifique
Anticancer Potential
- A study synthesized novel compounds with imidazo[2,1-b]thiazole scaffolds, showing potential as inhibitors against human cancer cell lines, including HepG2 and MDA-MB-231. One compound demonstrated significant inhibitory activity, indicating potential applications in cancer treatment (Ding et al., 2012).
Antitumor Activity
- Research on the synthesis of imidazo[2,1-b][1,3]thiazoles revealed compounds with moderate ability to suppress the growth of kidney cancer cells, indicating their potential as antitumor agents (Potikha & Brovarets, 2020).
Antimicrobial and Antimalarial Activities
- A study focused on the green synthesis of imidazo[2,1-b]thiazole derivatives, demonstrating their effectiveness in antimicrobial and antimalarial activities, highlighting their potential in treating these conditions (Vekariya et al., 2017).
Antibacterial and Antifungal Efficacy
- Another research synthesized azole-containing piperazine derivatives, finding significant antibacterial and antifungal activities in vitro, suggesting their use in combating these infections (Gan, Fang, & Zhou, 2010).
Cytotoxic Studies and Docking Studies
- The synthesis of a compound with potential cytotoxicity was explored, indicating its use in pharmacokinetics and biological applications, as well as providing insights into new molecules in carrier protein (Govindhan et al., 2017).
Propriétés
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3OS/c19-14-6-4-13(5-7-14)16-11-22-15(12-24-18(22)20-16)10-17(23)21-8-2-1-3-9-21/h4-7,11-12H,1-3,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUKAWJDMNTKFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-bromophenyl)methyl]cyclopropanamine](/img/structure/B2375086.png)
![2-(4-methylphenoxy)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2375088.png)
![Tert-butyl 4-{4-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate](/img/structure/B2375089.png)

![4-(2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2375092.png)
![{[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol](/img/structure/B2375094.png)


![(2E,NZ)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B2375100.png)
![3-[2-(Cyclohexen-1-yl)ethylamino]-1-(4-methoxyphenyl)pyrazin-2-one](/img/structure/B2375101.png)
![6-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2375103.png)
![ethyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetate](/img/structure/B2375104.png)

